Methyl({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine
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Overview
Description
Methyl({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine is an organic compound characterized by the presence of a trifluoropropoxy group attached to a phenyl ring, which is further linked to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine typically involves the reaction of 4-(3,3,3-trifluoropropoxy)benzyl chloride with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoropropoxy group or the methylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Methyl({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The trifluoropropoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability. The methylamine group can form hydrogen bonds or ionic interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,3,3-trifluoropropionate
- 1-methyl-3-(3,3,3-trifluoropropoxy)pyrazol-4-amine
- Methyl 3-(trifluoromethyl)phenylacetate
Uniqueness
Methyl({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of the trifluoropropoxy group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-methyl-1-[4-(3,3,3-trifluoropropoxy)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c1-15-8-9-2-4-10(5-3-9)16-7-6-11(12,13)14/h2-5,15H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHXBSVOQNDXMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)OCCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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